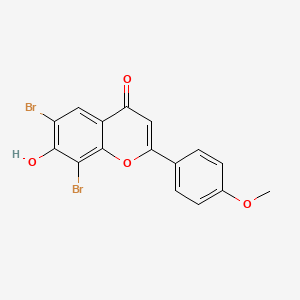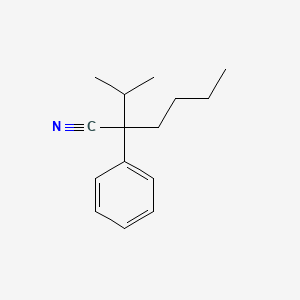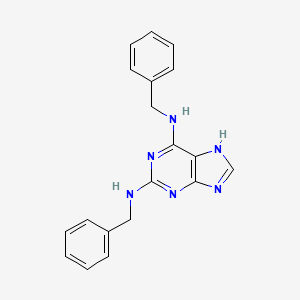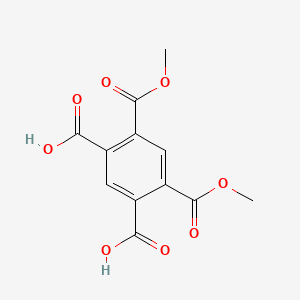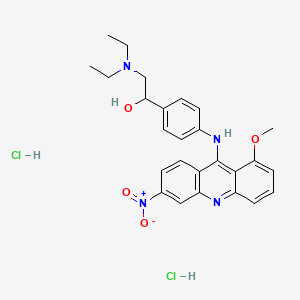![molecular formula C15H11NO2S2 B14675835 2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione CAS No. 33704-37-9](/img/structure/B14675835.png)
2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione is a chemical compound known for its unique structure and potential applications in various scientific fields. It features a disulfide bond and an isoindole moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-methylbenzenethiol with isoindole-1,3-dione under specific conditions. The reaction is usually carried out in the presence of an oxidizing agent to facilitate the formation of the disulfide bond .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoindole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted isoindole derivatives.
Aplicaciones Científicas De Investigación
2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets. The disulfide bond can undergo redox reactions, influencing cellular redox states and potentially modulating biological pathways. The isoindole moiety can interact with proteins and enzymes, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methylphenyl)disulfanylethanamine hydrochloride: Shares the disulfide bond but differs in the amine group and overall structure.
2-(4-Methylsulfonylphenyl)indole derivatives: Similar in having a methylphenyl group but differ in the core structure and functional groups.
Uniqueness
2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of a disulfide bond and an isoindole moiety, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
33704-37-9 |
|---|---|
Fórmula molecular |
C15H11NO2S2 |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
2-[(4-methylphenyl)disulfanyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H11NO2S2/c1-10-6-8-11(9-7-10)19-20-16-14(17)12-4-2-3-5-13(12)15(16)18/h2-9H,1H3 |
Clave InChI |
KSAFSQCUUJKKHG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SSN2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Acenaphtho[3,4-D]imidazole](/img/structure/B14675758.png)
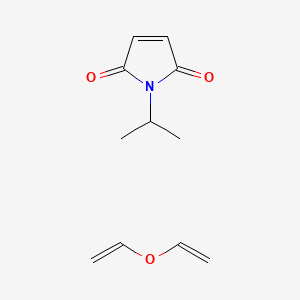
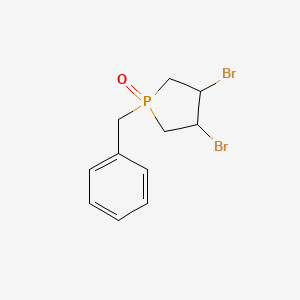
![2(3H)-Furanone, dihydro-5-[(phenylmethoxy)methyl]-, (5S)-](/img/structure/B14675774.png)
